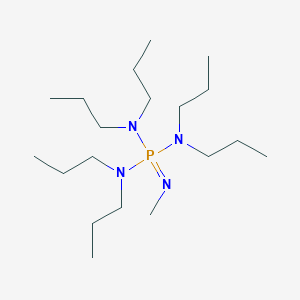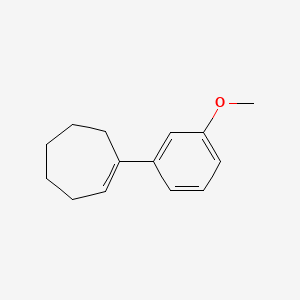![molecular formula C10H12N2OS B14437949 N-[4-(2-Amino-2-sulfanylideneethyl)phenyl]acetamide CAS No. 76254-69-8](/img/structure/B14437949.png)
N-[4-(2-Amino-2-sulfanylideneethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(2-Amino-2-sulfanylideneethyl)phenyl]acetamide is a compound with a complex structure that includes an acetamide group and a phenyl ring substituted with an amino and a sulfanylideneethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Amino-2-sulfanylideneethyl)phenyl]acetamide can be achieved through several methods. One common approach involves the reaction of 4-(2-amino-2-sulfanylideneethyl)aniline with acetic anhydride under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like triethylamine to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale .
化学反应分析
Types of Reactions
N-[4-(2-Amino-2-sulfanylideneethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of the sulfanylidene group to a thiol group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, alcohols, and thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
科学研究应用
N-[4-(2-Amino-2-sulfanylideneethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and coordination complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-[4-(2-Amino-2-sulfanylideneethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the biosynthesis of bacterial cell walls and proteins, leading to cell death.
相似化合物的比较
Similar Compounds
N-Acetyl-4,4’-diaminodiphenylsulfone: Known for its antimicrobial properties.
Acetanilide: Used as a precursor in the synthesis of pharmaceuticals and dyes.
N-Acetyldapsone: An antimicrobial agent used in the treatment of leprosy.
Uniqueness
N-[4-(2-Amino-2-sulfanylideneethyl)phenyl]acetamide stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities.
属性
CAS 编号 |
76254-69-8 |
|---|---|
分子式 |
C10H12N2OS |
分子量 |
208.28 g/mol |
IUPAC 名称 |
N-[4-(2-amino-2-sulfanylideneethyl)phenyl]acetamide |
InChI |
InChI=1S/C10H12N2OS/c1-7(13)12-9-4-2-8(3-5-9)6-10(11)14/h2-5H,6H2,1H3,(H2,11,14)(H,12,13) |
InChI 键 |
ATFAGFSCQPRMME-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




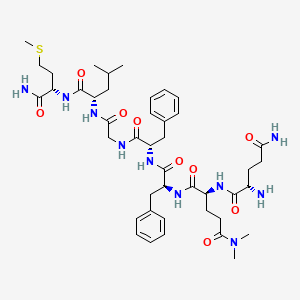

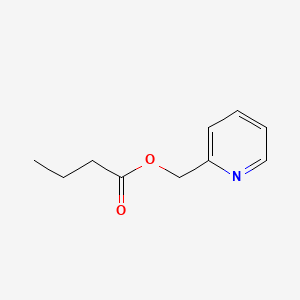
![Methyl [(3,5-dinitrophenyl)methyl]carbamate](/img/structure/B14437890.png)

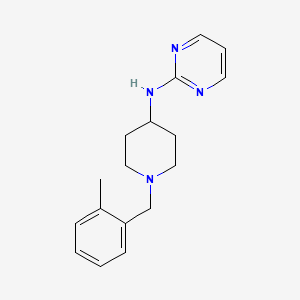
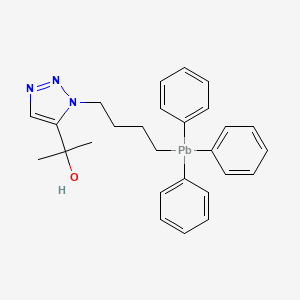
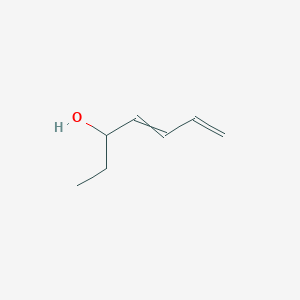
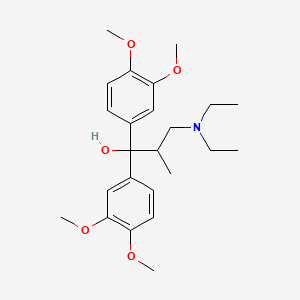
![2-[Hydroxy(phenyl)methylidene]-6-phenyl-2H-pyran-3,4-dione](/img/structure/B14437923.png)
